(4-Chlorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone
Overview
Description
(4-Chlorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone is a useful research compound. Its molecular formula is C17H13ClO3 and its molecular weight is 300.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
(4-Chlorophenyl)(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone has been involved in research focused on synthesis and reactivity. For instance, Pouzet et al. (1998) explored the synthesis of similar benzo[b]thiophene derivatives and their reactions with sulfur- and oxygen-containing nucleophiles, providing insights into functionalization methods for related compounds (Pouzet et al., 1998).
Antimicrobial and Antioxidant Properties
Research by Rashmi et al. (2014) on derivatives of (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone, which is structurally related, revealed significant antimicrobial and antioxidant properties. These findings suggest potential applications of similar compounds in developing new antimicrobial and antioxidant agents (Rashmi et al., 2014).
Anticancer Activity
Kamal et al. (2014) synthesized a series of benzo[b]furans, including derivatives structurally similar to this compound, and evaluated them for antiproliferative activities. Some compounds displayed significant activity against lung cancer and renal cell carcinoma cell lines, indicating the potential of related compounds in cancer research (Kamal et al., 2014).
Molecular Structure Analysis
Lakshminarayana et al. (2009) conducted a study on the crystal and molecular structure analysis of a compound similar to this compound. Such studies are crucial for understanding the molecular interactions and properties of these compounds, which can inform their applications in various fields (Lakshminarayana et al., 2009).
Future Directions
Properties
IUPAC Name |
(4-chlorophenyl)-(5-methoxy-3-methyl-1-benzofuran-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO3/c1-10-14-9-13(20-2)7-8-15(14)21-17(10)16(19)11-3-5-12(18)6-4-11/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERPSAPRJVFXDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601184316 | |
Record name | (4-Chlorophenyl)(5-methoxy-3-methyl-2-benzofuranyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601184316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303145-45-1 | |
Record name | (4-Chlorophenyl)(5-methoxy-3-methyl-2-benzofuranyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303145-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chlorophenyl)(5-methoxy-3-methyl-2-benzofuranyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601184316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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